molecular formula C15H12Br6 B12042975 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene CAS No. 73255-12-6

1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene

Cat. No.: B12042975
CAS No.: 73255-12-6
M. Wt: 671.7 g/mol
InChI Key: AQGDCXRHIJHQNU-UHFFFAOYSA-N
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Description

1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene: is a brominated organic compound with the molecular formula C15H12Br6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene typically involves the bromination of cyclopenta(e)as-indacene. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the cyclopenta(e)as-indacene core, followed by sequential bromination steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is used as a building block in the synthesis of complex organic molecules and polymers. Its high bromine content makes it a valuable precursor for the preparation of flame retardants and other brominated materials .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Brominated compounds are known for their antimicrobial and anticancer properties, and 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene may exhibit similar activities .

Industry: In the industrial sector, this compound is used in the production of flame retardants, plastic additives, and other specialty chemicals. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is primarily related to its bromine atoms. The bromine atoms can participate in various chemical reactions, such as halogen bonding and electron transfer processes, which can influence the compound’s reactivity and interactions with other molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is unique due to its specific bromination pattern and the presence of the cyclopenta(e)as-indacene core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in materials science and organic electronics .

Properties

CAS No.

73255-12-6

Molecular Formula

C15H12Br6

Molecular Weight

671.7 g/mol

IUPAC Name

1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene

InChI

InChI=1S/C15H12Br6/c16-4-1-5(17)11-10(4)12-6(18)2-8(20)14(12)15-9(21)3-7(19)13(11)15/h4-9H,1-3H2

InChI Key

AQGDCXRHIJHQNU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C3C(CC(C3=C4C(CC(C4=C2C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

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